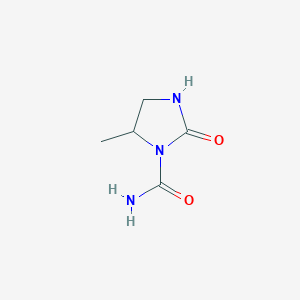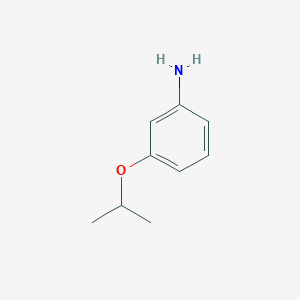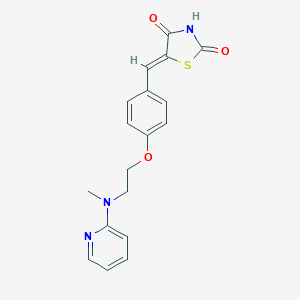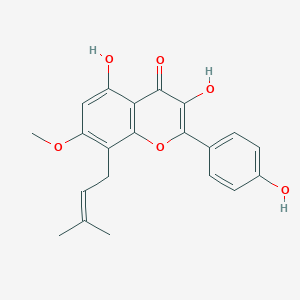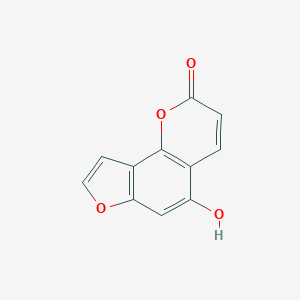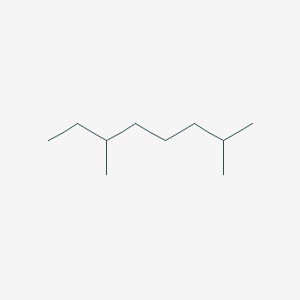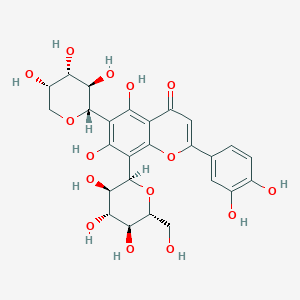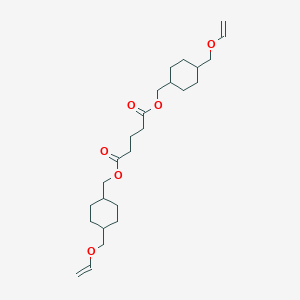
Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester
Overview
Description
Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester is a chemical compound with the molecular formula C25H40O6. It is also known by its IUPAC name, 1,5-bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) pentanedioate. This compound is characterized by its unique structure, which includes two cyclohexyl groups each substituted with an ethenyloxy (vinyl ether) group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester typically involves the esterification of pentanedioic acid (glutaric acid) with 4-((ethenyloxy)methyl)cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an appropriate solvent like toluene or xylene to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The vinyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl ether groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl ether groups can yield aldehydes or carboxylic acids, while reduction of the ester groups can produce diols .
Scientific Research Applications
Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Mechanism of Action
The mechanism of action of pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester involves its ability to undergo various chemical transformations. The vinyl ether groups can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohols and acids. These reactions are facilitated by the molecular structure of the compound, which allows for efficient interaction with catalysts and reagents .
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, bis((4-(vinyloxy)methyl)cyclohexyl)methyl ester: Similar structure but with different substituents on the cyclohexyl groups.
Hexanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester: Similar ester but with a longer carbon chain in the dicarboxylic acid.
Butanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester: Similar ester but with a shorter carbon chain in the dicarboxylic acid.
Uniqueness
Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester is unique due to its specific combination of vinyl ether and ester functionalities, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and ester hydrolysis reactions .
Properties
IUPAC Name |
bis[[4-(ethenoxymethyl)cyclohexyl]methyl] pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6/c1-3-28-16-20-8-12-22(13-9-20)18-30-24(26)6-5-7-25(27)31-19-23-14-10-21(11-15-23)17-29-4-2/h3-4,20-23H,1-2,5-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNBHBGJJPWRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1CCC(CC1)COC(=O)CCCC(=O)OCC2CCC(CC2)COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073105 | |
| Record name | Pentanedioic acid, bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131132-77-9 | |
| Record name | 1,5-Bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] pentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131132-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioic acid, 1,5-bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131132779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedioic acid, 1,5-bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[4-(vinyloxymethyl)cyclohexylmethyl] glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



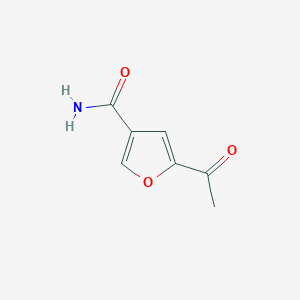



![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
